1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C16H11IO4. It is an anthraquinone derivative, characterized by the presence of a hydroxy group at the first position and an iodoethoxy group at the second position on the anthracene-9,10-dione core.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Iodoethoxylation: The addition of an iodoethoxy group at the second position is carried out using iodoethanol in the presence of a suitable catalyst.
Analyse Chemischer Reaktionen
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodoethoxy group can be reduced to an ethoxy group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and iodoethoxy groups play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes, leading to altered cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar in structure but with methyl groups instead of an iodoethoxy group.
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: Contains a different alkoxy group, leading to distinct chemical properties.
Anthracene-9,10-dione: The parent compound without any substituents, serving as a basis for comparison.
Eigenschaften
CAS-Nummer |
61556-35-2 |
---|---|
Molekularformel |
C16H11IO4 |
Molekulargewicht |
394.16 g/mol |
IUPAC-Name |
1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C16H11IO4/c17-7-8-21-12-6-5-11-13(16(12)20)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,20H,7-8H2 |
InChI-Schlüssel |
PKFZOQKPOCPCIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OCCI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.